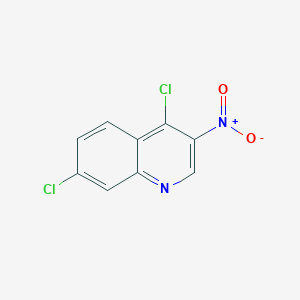
4,7-Dichloro-3-nitroquinoline
Cat. No. B1505302
Key on ui cas rn:
22931-74-4
M. Wt: 243.04 g/mol
InChI Key: YVAUZCISBSMGIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07998972B2
Procedure details


8.5 g 7-chloro-3-nitro-quinolin-4-ol (Example 15a) are heated for 7 h in 80 ml POCl3 under reflux. After standing over night, light yellow needles have formed, which are filtered off and washed with water. The POCl3-filtrate is poured into 1 l of ice-water; additional compound precipitates and is filtered off. The solid materials are dissolved in 300 ml CH2Cl2 and washed first with aqueous sodium hydroxide (300 ml water and 30 ml 2N NaOH), then again with pure water. The organic phase is dried over MgSO4 and evaporated. Colorless needles are formed which are filtered off, washed with hexane, and dried for 16 h at 60° C. (high vacuum). mp: 165-167° C.; MS: 244 (M++1); HPLC: tret=12.88 min (Grad 1).


Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:11]=[C:10]2[C:5]([C:6](O)=[C:7]([N+:12]([O-:14])=[O:13])[CH:8]=[N:9]2)=[CH:4][CH:3]=1.O=P(Cl)(Cl)[Cl:18]>>[Cl:18][C:6]1[C:5]2[C:10](=[CH:11][C:2]([Cl:1])=[CH:3][CH:4]=2)[N:9]=[CH:8][C:7]=1[N+:12]([O-:14])=[O:13]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
8.5 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC=C2C(=C(C=NC2=C1)[N+](=O)[O-])O
|
|
Name
|
|
|
Quantity
|
80 mL
|
|
Type
|
reactant
|
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux
|
WAIT
|
Type
|
WAIT
|
|
Details
|
After standing over night
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
light yellow needles have formed
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
which are filtered off
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The POCl3-filtrate is poured into 1 l of ice-water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
additional compound precipitates
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
is filtered off
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The solid materials are dissolved in 300 ml CH2Cl2
|
WASH
|
Type
|
WASH
|
|
Details
|
washed first with aqueous sodium hydroxide (300 ml water and 30 ml 2N NaOH)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic phase is dried over MgSO4
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Colorless needles are formed which
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
are filtered off
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with hexane
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried for 16 h at 60° C. (high vacuum)
|
|
Duration
|
16 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
tret=12.88 min (Grad 1)
|
|
Duration
|
12.88 min
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
ClC1=C(C=NC2=CC(=CC=C12)Cl)[N+](=O)[O-]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
